molecular formula C13H16FNO2 B8033573 N-Cyclohexyl-2-fluoro-5-hydroxybenzamide

N-Cyclohexyl-2-fluoro-5-hydroxybenzamide

Cat. No.: B8033573
M. Wt: 237.27 g/mol
InChI Key: BKYCRJUFRCLSIY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-fluoro-5-hydroxybenzamide (CAS: 1881328-98-8) is a benzamide derivative characterized by a cyclohexyl group attached via an amide linkage to a fluorinated and hydroxyl-substituted benzene ring. The compound’s structure features a fluorine atom at the ortho position (C2) and a hydroxyl group at the para position (C5) relative to the amide group.

Properties

IUPAC Name

N-cyclohexyl-2-fluoro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-7-6-10(16)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYCRJUFRCLSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-fluoro-5-hydroxybenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-fluoro-5-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclohexyl-2-fluoro-5-hydroxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially affecting their function. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of substituents on the benzamide scaffold significantly impacts molecular interactions. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Differences
N-Cyclohexyl-2-fluoro-5-hydroxybenzamide C2-F, C5-OH, cyclohexylamide Reference compound; hydroxyl enhances polarity, fluorine modulates electronic density.
N-Cyclohexyl-3-fluorobenzamide C3-F, no hydroxyl group, cyclohexylamide Lack of hydroxyl reduces hydrogen-bonding capacity; increased lipophilicity .
2-[(1S)-1-Cyclohexylethoxy]-...benzamide* C2-cyclohexylethoxy, C5-F, triazolopyridine moiety Bulky alkoxy group and heterocyclic ring may enhance target specificity but reduce solubility .
4-Bromo-N-(2-chloro-6-fluorophenyl)... C4-Br, C5-F, trifluoropropoxy, chlorophenylamide Halogen-rich structure increases molecular weight and potential toxicity .
N-(2,3-dihydroxy-propyloxy)-...benzamide C2-dihydroxypropyloxy, C3,4-diF, iodophenylamino Polar substituents improve solubility but may hinder blood-brain barrier penetration .

*Example from EP 3 532 474 B1 .

Functional Group Impact

  • This could improve aqueous solubility but reduce membrane permeability .
  • Cyclohexyl vs.
  • Fluorine Substituents: Fluorine at C2 (as in the target compound) versus C3 () alters electron distribution, affecting binding affinity to targets like enzymes or receptors.

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